molecular formula C21H26ClNO6 B11991372 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate

Cat. No.: B11991372
M. Wt: 423.9 g/mol
InChI Key: YGGFYRCZFMDULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl with N-(tert-butoxycarbonyl)isoleucine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C21H26ClNO6

Molecular Weight

423.9 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H26ClNO6/c1-7-11(2)18(23-20(26)29-21(4,5)6)19(25)28-16-10-15-13(9-14(16)22)12(3)8-17(24)27-15/h8-11,18H,7H2,1-6H3,(H,23,26)

InChI Key

YGGFYRCZFMDULE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.